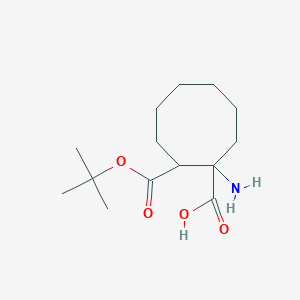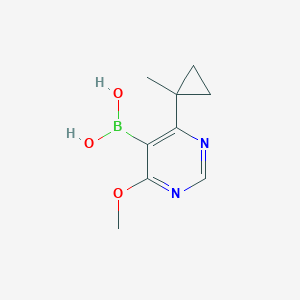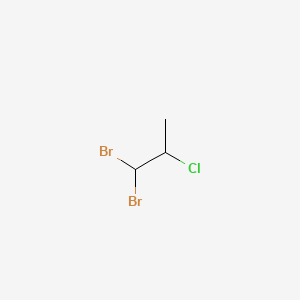![molecular formula C19H18Cl2N2O4S B13934675 2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-butoxybenzoic acid with thionyl chloride to form 3-butoxybenzoyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the thioxomethyl derivative. Finally, the thioxomethyl derivative is coupled with 3,5-dichloro-benzoic acid under specific conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxybenzoyl and thioxomethyl groups can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the dichloro-benzoic acid moiety may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid
- 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dibromo-benzoic acid
Uniqueness
Compared to similar compounds, 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid is unique due to the presence of dichloro groups, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound allows for a diverse range of applications and interactions that may not be achievable with other similar compounds.
特性
分子式 |
C19H18Cl2N2O4S |
|---|---|
分子量 |
441.3 g/mol |
IUPAC名 |
2-[(3-butoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C19H18Cl2N2O4S/c1-2-3-7-27-13-6-4-5-11(8-13)17(24)23-19(28)22-16-14(18(25)26)9-12(20)10-15(16)21/h4-6,8-10H,2-3,7H2,1H3,(H,25,26)(H2,22,23,24,28) |
InChIキー |
NVZBKFMEGVWCST-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
![2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine](/img/structure/B13934600.png)
![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)


![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)

![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)

![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)


